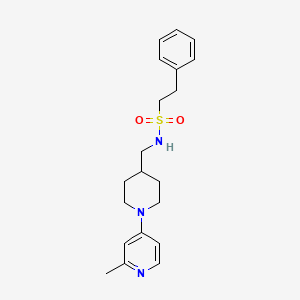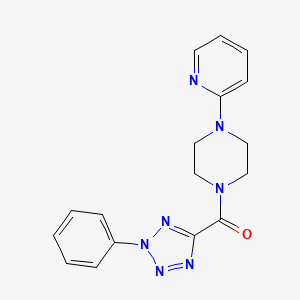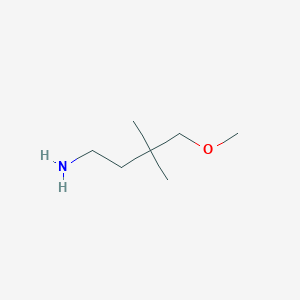
4-Methoxy-3,3-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxy-3,3-dimethylbutan-1-amine” is a compound with the molecular weight of 131.22 . It is a liquid at room temperature . The IUPAC name for this compound is 4-methoxy-3,3-dimethyl-1-butanamine .
Molecular Structure Analysis
The molecular formula of “4-Methoxy-3,3-dimethylbutan-1-amine” is C7H17NO . The InChI code for this compound is 1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3 .Physical And Chemical Properties Analysis
“4-Methoxy-3,3-dimethylbutan-1-amine” is a liquid at room temperature . It has a molecular weight of 131.22 .Scientific Research Applications
Accelerating Effect in Polymerization
One significant application of tertiary aromatic amines is in accelerating the curing of acrylic resins, which is pivotal in biomedical applications like denture resins or acrylic bone cements. Vázquez et al. (1998) explored the kinetics, mechanism, and activation energy of the reaction between benzoyl peroxide and tertiary aromatic amines, focusing on their use as activators in acrylic bone cements. Their findings underscore the importance of considering the temperature of surroundings on curing parameters due to the significant effects it has on the process, which is crucial to minimize thermal trauma during the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Environmental Impacts and Removal Techniques
Another critical area of application is in environmental science, where the focus is on the removal of persistent organic pollutants with N-amine groups from water. Prasannamedha and Kumar (2020) reviewed the contamination and removal of sulfamethoxazole, highlighting the importance of adsorption and advanced oxidation processes (AOPs) in removing such compounds. They discussed the strong chemical interaction via hydrogen bonding, electrostatic interaction, π-π, and hydrophobic interaction as mechanisms for the adsorption process, suggesting the potential applicability of tertiary amines in environmental remediation efforts (Prasannamedha & Kumar, 2020).
Fine Organic Synthesis
Tertiary aromatic amines are also pivotal in the industry of fine organic synthesis. Nazarov et al. (2021) summarized the use of 3- and 4-substituted amino-1,2,4-triazoles in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This review provides comprehensive insight into the synthesis methods and applications of these compounds, suggesting a broad utility of tertiary amines in the synthesis of diverse organic products (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORAAWRIHXYQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,3-dimethylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

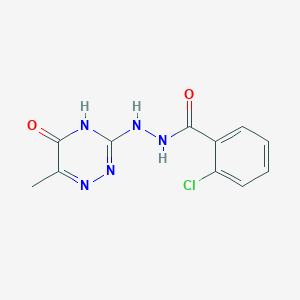
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)
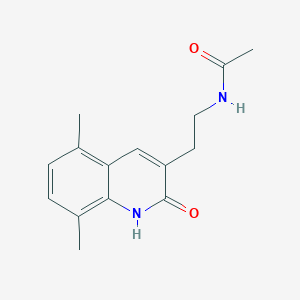
![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)
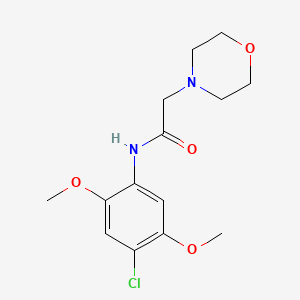
![1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2579789.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2579790.png)
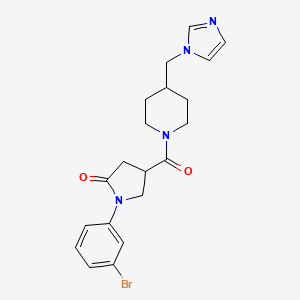
![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)
